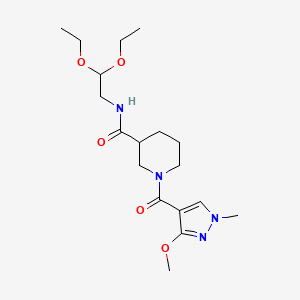
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H30N4O5 and its molecular weight is 382.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Binding Affinity Studies
Synthesis and PET Ligand Development : Analogous compounds to N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide, with variations in methoxy and fluorine substitutions, have been synthesized. These analogs, based on a pyrazole core template, show promise as tracers for medical imaging, particularly in developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors due to their comparable affinities to the reference antagonist SR141716 (Tobiishi et al., 2007).
Molecular Interaction Studies : Studies on the molecular interaction of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offer insights into conformational analysis and pharmacophore models. These models are significant in understanding the binding and antagonistic activity of similar compounds at cannabinoid receptors (Shim et al., 2002).
Radiolabeling and Imaging
PET Imaging Ligands Synthesis : Compounds such as JHU75528 and JHU75575, structurally related to the query compound, have been synthesized and show potential as PET radioligands for imaging CB1 receptors. These ligands display a combination of higher binding affinity and lower lipophilicity, making them suitable for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).
Structure-Activity Relationships and SPECT Ligand Development : Investigating the structure-activity relationships of pyrazole derivatives similar to the compound helps characterize cannabinoid receptor binding sites. Some of these derivatives, particularly those with iodinated nature, have potential as gamma-enriching SPECT (single photon emission computed tomography) ligands for in vivo brain CB1 receptor binding characterization (Lan et al., 1999).
Chemical Synthesis Techniques
Microwave-Assisted Amidation : Research on microwave-assisted amidation of related compounds demonstrates advancements in synthetic methodologies. This approach yields carboxamides efficiently, which is pivotal in the synthesis of compounds like this compound (Milosevic et al., 2015).
Condensation Reactions in Synthesis : The synthesis of compounds through condensation reactions, such as those involving dialkoxyethyl pyrazole carboxamides, plays a crucial role in the production of structurally related compounds. These synthetic routes provide a basis for creating a variety of derivatives with potential applications in medical imaging and receptor studies (Bol’but et al., 2014).
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O5/c1-5-26-15(27-6-2)10-19-16(23)13-8-7-9-22(11-13)18(24)14-12-21(3)20-17(14)25-4/h12-13,15H,5-11H2,1-4H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWEUZTQWSHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CCCN(C1)C(=O)C2=CN(N=C2OC)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


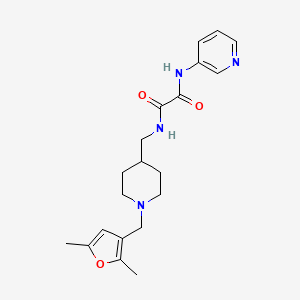
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
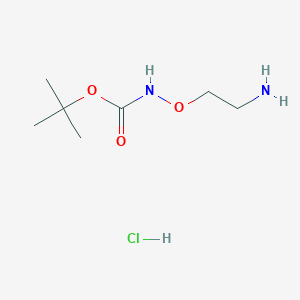

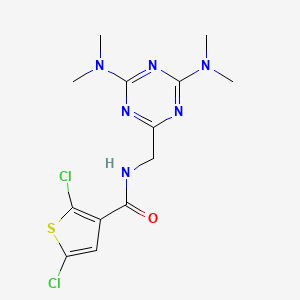

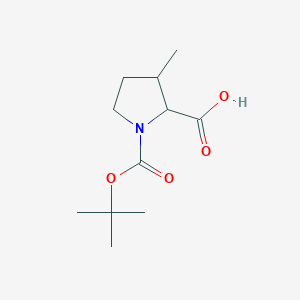
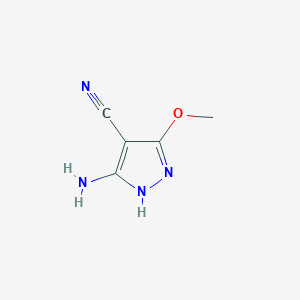
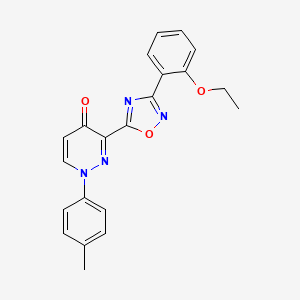
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)